molecular formula C12H10O3 B1346899 Methyl 1-hydroxy-2-naphthoate CAS No. 948-03-8

Methyl 1-hydroxy-2-naphthoate

Cat. No. B1346899
CAS RN: 948-03-8
M. Wt: 202.21 g/mol
InChI Key: HMIBDRSTVGFJPB-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative that has been studied for its potential anti-inflammatory effects. It has been shown to inhibit the lipopolysaccharide-induced inflammatory response in murine macrophages by suppressing pathways such as NF-κB, JNK, and p38 MAPK .

Synthesis Analysis

The synthesis of MHNA and related compounds has been approached through various methods. One method involves a two-step process that includes a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, which yields 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale . Another approach for synthesizing complex 2-hydroxy-1-naphthoic acids involves a four-step sequence with Z-selective olefination, dioxolenone cleavage, and oxidative cyclization .

Molecular Structure Analysis

The molecular structure of related naphthol derivatives has been investigated using various spectroscopic techniques. For instance, 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was studied using X-ray diffraction, IR, NMR, and mass spectroscopies, revealing the predominance of the phenol-imine tautomeric form and strong intramolecular hydrogen bonding .

Chemical Reactions Analysis

MHNA has been shown to inhibit the release of inflammatory mediators such as nitric oxide, interleukin-1beta, and interleukin-6, as well as the protein expression of inducible NO synthase and cyclooxygenase-2 in macrophages. This suggests that MHNA can interfere with the chemical reactions involved in the inflammatory response .

Physical and Chemical Properties Analysis

The physical and chemical properties of MHNA have not been explicitly detailed in the provided papers. However, studies on similar compounds, such as the Birch reduction of 2-methoxy-1-naphthoic acids, provide insights into the reactivity and potential transformations of naphthoic acid derivatives . Additionally, the study of polymorphism in methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate through various analytical techniques, including melting point, IR, and X-ray crystallography, offers a glimpse into the physical properties of related compounds .

Scientific Research Applications

Efficient Synthesis

  • Methyl 1-hydroxy-2-naphthoate derivatives and heterocyclic analogues can be synthesized efficiently using a two-step approach, involving Heck coupling and Dieckmann cyclization. This method allows for the production of these derivatives on a multigram scale, highlighting its potential for large-scale synthesis and various applications in organic chemistry (Podeschwa & Rossen, 2015).

Photophysical Properties

  • Methyl 1-hydroxy-2-naphthoate exhibits unique photophysical properties due to its strong intramolecular hydrogen bond. These properties are significantly influenced by the relative position of the intramolecular hydrogen bond in the naphthalene skeleton, which acts as a switch controlling the yield of excited state intramolecular proton transfer (ESIPT) processes (Catalán et al., 1999).

Polymorphism Investigation

  • Methyl 1-hydroxy-2-naphthoate derivatives are used in the study of polymorphism, particularly in compounds like methyl 3-hydroxy-2-naphthoate. Analyzing these derivatives provides insights into the different crystalline forms that a molecule can take, which is crucial for understanding its physical and chemical properties (Sahoo et al., 2020).

Biochemical Applications

  • The biochemical degradation pathway of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, has been extensively studied. This research is significant for understanding microbial degradation of aromatic compounds, with applications in bioremediation and environmental science (Adachi et al., 1999).

Photostability and Photophysical Investigation

  • Methyl 1-hydroxy-2-naphthoate and its derivatives are also used to study photostability and photophysical properties. The research examines how the molecule's properties are affected by different microenvironments, such as micelles and niosomes, which is crucial for applications in photochemistry and material sciences (Wang et al., 2016).

Catalytic Reactions

  • Methyl 1-hydroxy-2-naphthoate plays a role in catalysis, as seen in studies focusing on the selectivity engineering of solid base-catalyyzed O-methylation of 2-naphthol. This application is crucial for developing more efficient and environmentally friendly catalytic processes in chemical manufacturing (Yadav & Salunke, 2013).

Inclusion Complex Formation

  • The compound is also studied in the context of inclusion complex formation with cyclodextrins. This research is important for understanding molecular interactions and designing new materials and pharmaceuticals (Madrid et al., 1997).

Chemosensing Applications

  • It is used in dye chemosensors for metal ion complexing. This property is exploited in the development of new materials for detecting and measuring metal ions, which has applications in environmental monitoring and analytical chemistry (Kim et al., 2010).

Safety And Hazards

Methyl 1-hydroxy-2-naphthoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBDRSTVGFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061341
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-hydroxy-2-naphthoate

CAS RN

948-03-8
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
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Record name Methyl 1-hydroxy-2-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
JY Zhang, H Jin, GF Wang, PJ Yu, SY Wu, ZG Zhu… - Inflammation …, 2011 - Springer
… Methyl-1-hydroxy-2-naphthoate (with a purity of more than 98%) was obtained from Sigma-Aldrich; it was dissolved in 100% DMSO and added directly to the culture media. The final …
Number of citations: 21 link.springer.com
İ Sıdır, S Góbi, Y Gülseven Sıdır, R Fausto - Photochem, 2021 - mdpi.com
… On the other hand, the lack of ESIPT emission for both methyl 1-hydroxy-2-naphthoate and … work of Tobita and co-workers on methyl 1-hydroxy-2-naphthoate, in which the fluorescence …
Number of citations: 0 www.mdpi.com
SN Rao - Proceedings of the Indian Academy of Sciences …, 1938 - ias.ac.in
… IN continuati0n of the previotls work, the nitration of methyl 1-hydroxy2-naphthoate and its … Methyl 1-hydroxy-2-naphthoate has been nitrated by Einhorn and Pfyl, 4 who, however, did …
Number of citations: 1 www.ias.ac.in
GJ Woolfe, PJ Thistlethwaite - Journal of the American Chemical …, 1981 - ACS Publications
… A similar red shift of the absorption spectrum of methyl 1 -hydroxy-2-naphthoate is not observed. Oki et al.8 have interpreted the spectra on the basis of pseudoaromaticity of the fused …
Number of citations: 37 pubs.acs.org
A McCarthy, AA Ruth - Chemical Physics, 2013 - Elsevier
… [11] have conducted the most recent study of MHN23 and its structural isomers methyl 1-hydroxy-2-naphthoate and methyl 2-hydroxy-1-naphthoate. Absorption, emission, and excitation …
Number of citations: 3 www.sciencedirect.com
J Catalán, JC del Valle, J Palomar, C Díaz… - The Journal of …, 1999 - ACS Publications
… On the other hand, the molecules methyl 1-hydroxy-2-naphthoate (MHN12) and methyl 2-hydroxy-1-naphthoate (MHN21) also present a strong IMHB, but they do not undergo an ESIPT …
Number of citations: 78 pubs.acs.org
LF Jin, FP Xiao - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
In the title compound, C12H10O3, there are two independent molecules in the asymmetric unit. Both molecules are essentially planar and each features an intramolecular O—H⋯O …
Number of citations: 2 scripts.iucr.org
İ Sıdır, YG Sıdır - Journal of Molecular Liquids, 2016 - Elsevier
… For example, methyl 1-hydroxy-2-naphthoate [1] … methyl-1-hydroxy-2-naphthoate and methyl-2-hydroxy-1-naphthoate [19], 1-hydroxy-2-acetonaphthone, methyl-1-hydroxy-2-naphthoate…
Number of citations: 12 www.sciencedirect.com
RD Desai, WS Waraydekar - Proceedings of the Indian Academy of …, 1946 - Springer
Studies in the naphthalene series Page 1 STUDIES IN THE NAPHTHALENE SERIES Part XI. The Condensation os 2-Acetyl-l-naphthol and Methyl 1.hydroxy-2-naphthoate with Stearyl …
Number of citations: 4 link.springer.com
S Tobita, M Yamamoto, N Kurahayashi… - The Journal of …, 1998 - ACS Publications
… This wealth of information available for ESIPT of MS and related compounds is contrasted by the lack of similar data on their naphthalene analogues, methyl 1-hydroxy-2-naphthoate (…
Number of citations: 96 pubs.acs.org

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